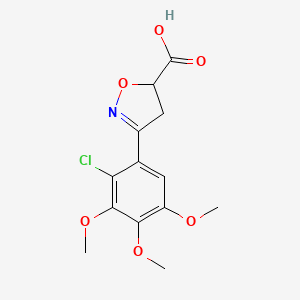

3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Description

This compound is a dihydroisoxazole derivative featuring a 2-chloro-3,4,5-trimethoxyphenyl substituent and a carboxylic acid group at position 5 of the isoxazole ring. Its molecular formula is C₁₃H₁₄ClNO₆, with a molecular weight of 315.71 g/mol . Conflicting CAS numbers are reported: 1018125-33-1 () and 125-33-1 (), which may reflect discrepancies in sourcing or data entry. It is categorized under B6 (usage unspecified) and has a purity of 95% .

Properties

IUPAC Name |

3-(2-chloro-3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO6/c1-18-8-4-6(7-5-9(13(16)17)21-15-7)10(14)12(20-3)11(8)19-2/h4,9H,5H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNLLUXMWJBDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C2=NOC(C2)C(=O)O)Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the chloro-trimethoxyphenyl group: This step involves the substitution reaction where the chloro-trimethoxyphenyl group is introduced to the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different isoxazole derivatives.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve these molecular interactions, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent variations and molecular properties:

Notes:

- CAS discrepancies : The target compound has conflicting CAS numbers, possibly due to database errors.

- Substituent impact : The number and position of methoxy (-OCH₃) and chloro (-Cl) groups influence polarity, solubility, and bioactivity.

Key Differences

- Chlorine and Methoxy Positioning : The target compound’s 2-Cl, 3,4,5-OCH₃ pattern distinguishes it from analogs like 3-(5-Chloro-2,4-dimethoxyphenyl)-... (5-Cl, 2,4-OCH₃) and 3-(4-Methoxyphenyl)-... (single 4-OCH₃). These variations affect electronic properties and receptor interactions.

- Ring Modifications : Derivatives like 3-(2,4-Dimethoxyphenyl)-5-methyl-... introduce a methyl group on the dihydroisoxazole ring, altering conformational stability .

Agrochemical Potential

A patent () describes herbicidal use of 3-(2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-3,6-dihydropyrimidin-1(2H)-yl)phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester combined with glufosinate-P. While the target compound’s activity is undocumented, its structural similarity suggests possible herbicidal utility .

Biological Activity

The compound 3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from 2-chloro-3,4,5-trimethoxyphenyl derivatives. The key steps in the synthesis include:

- Formation of the Isoxazole Ring : The isoxazole moiety is formed through cyclization reactions involving appropriate precursors.

- Carboxylic Acid Functionalization : The introduction of the carboxylic acid group is achieved through various synthetic strategies including oxidation or direct carboxylation.

Anticancer Properties

Research indicates that compounds related to the 3,4,5-trimethoxyphenyl structure exhibit significant anticancer activity. For instance, a series of 3,4,5-trimethoxyphenyl thiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The results showed promising inhibitory effects on cell proliferation with IC50 values in the nanomolar range .

The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways involved in cancer progression. Studies suggest that such compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent antitumor activity against a panel of human tumor cell lines. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis .

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis highlighted that modifications on the trimethoxyphenyl group significantly influenced the biological activity. Substituents at specific positions on the aromatic ring were found to enhance potency against certain cancer types while reducing toxicity profiles .

Data Table: Biological Activity Overview

| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.05 | Apoptosis induction |

| Anticancer | A549 | 0.03 | Cell cycle arrest |

| Antimicrobial | E. coli | 0.15 | Inhibition of cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazoline ring. A common approach is cyclocondensation of hydroxylamine derivatives with α,β-unsaturated carbonyl intermediates. For example, chlorinated trimethoxyphenyl precursors can react with hydroxylamine under alkaline conditions to form the dihydroisoxazole core, followed by hydrolysis or oxidation to introduce the carboxylic acid group. Reaction optimization should consider steric hindrance from the 3,4,5-trimethoxy substituents and the chloro group at position 2. Techniques like thin-layer chromatography (TLC) are critical for monitoring reaction progress .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in related dihydroisoxazole derivatives .

Q. What safety protocols are recommended given limited toxicological data?

- Methodological Answer : Safety Data Sheets (SDS) emphasize handling the compound in a fume hood with personal protective equipment (PPE: gloves, lab coat, goggles). Although toxicity data are scarce (e.g., "no data available" in ), assume acute toxicity based on structural analogs. Avoid inhalation and skin contact; use emergency eyewash stations and showers if exposed. Store in sealed containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered intermediates?

- Methodological Answer : Steric effects from the 3,4,5-trimethoxy groups may slow cyclization. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups for nucleophilic attack.

- Temperature control : Gradual heating (40–60°C) reduces side reactions.

Monitor intermediates via HPLC or GC-MS to identify bottlenecks .

Q. How should researchers address discrepancies in stability data across studies?

- Methodological Answer : Conflicting stability reports may arise from varying storage conditions or impurities. Conduct accelerated stability studies:

- Forced degradation : Expose the compound to heat (40–80°C), light (UV-vis), and humidity (75% RH).

- Analytical tracking : Use HPLC-UV or LC-MS to quantify degradation products (e.g., demethylation of methoxy groups).

Cross-reference results with thermogravimetric analysis (TGA) to assess thermal stability .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes inhibited by trimethoxyphenyl moieties).

- Quantum mechanical calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic regions in the dihydroisoxazole ring).

- QSAR modeling : Correlate substituent positions (e.g., chloro vs. methoxy) with bioactivity using datasets from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.